molecular formula C16H18N2O6 B608717 (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 2173037-97-1

(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

カタログ番号 B608717
CAS番号: 2173037-97-1
分子量: 334.33
InChIキー: UXNRHIJPZNNDDJ-VZAVHYRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY2794193 is a highly potent and selective mGlu3 receptor agonist.

科学的研究の応用

  • Synthesis and Process Development : Research has been conducted on the process development for synthesizing related bicyclo[3.1.0]hexane derivatives. For instance, Rasmy et al. (2006) described the pilot-plant process for synthesizing a spiro[bicyclo[3.1.0]hexane derivative with applications in drug development (Rasmy et al., 2006).

  • Receptor Pharmacology : The compound's receptor pharmacology has been explored. Woltering et al. (2008) investigated the asymmetric synthesis and receptor pharmacology of (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid and its derivatives as group II metabotropic glutamate receptor (mGluR) ligands (Woltering et al., 2008).

  • Metabotropic Glutamate Receptor Antagonists : Yasuhara et al. (2006) focused on the chemical modification of the bicyclo[3.1.0]hexane ring, leading to the discovery of potent mGluR2 antagonists (Yasuhara et al., 2006).

  • Enantiospecific Synthesis : Domínguez et al. (1998) reported the enantiospecific synthesis of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a compound structurally similar to the one , highlighting the potential for precision synthesis in this chemical family (Domínguez et al., 1998).

  • GABA Analogues : Jimeno et al. (2011) explored bicyclo[3.1.0]hexane and its heteroanalogues as core structures in bioactive compounds, indicating the versatility of this framework in drug design (Jimeno et al., 2011).

  • Antidepressant-like Activity : Chappell et al. (2016) discovered LY3020371·HCl, a potent mGlu2/3 receptor antagonist with antidepressant-like activity, derived from a similar bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold (Chappell et al., 2016).

  • Identification of mGlu3 Receptor Agonists : Monn et al. (2018) identified LY2794193, a highly potent and selective mGlu3 receptor agonist, highlighting the therapeutic potential of bicyclo[3.1.0]hexane derivatives (Monn et al., 2018).

特性

IUPAC Name

(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-24-8-4-2-3-7(5-8)13(19)18-9-6-16(17,15(22)23)12-10(9)11(12)14(20)21/h2-5,9-12H,6,17H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t9-,10-,11-,12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRHIJPZNNDDJ-VZAVHYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CC(C3C2C3C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N[C@H]2C[C@]([C@H]3[C@@H]2[C@@H]3C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。